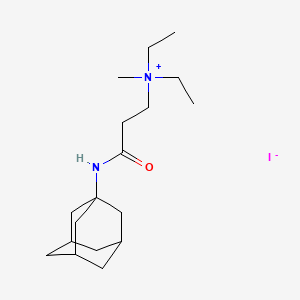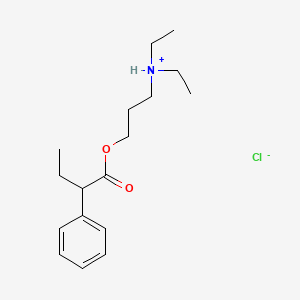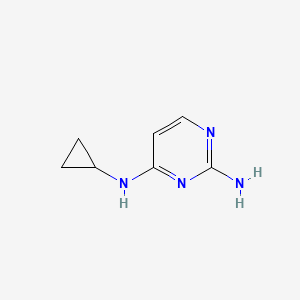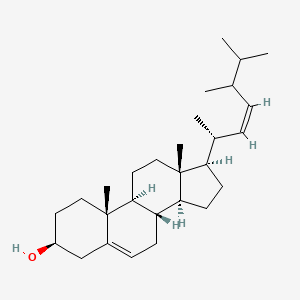
CID 21924643
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-(dimethylamino)phenylsilane is an organosilicon compound known for its high volatility and thermal stability. It is widely used as a vapor deposition precursor to fabricate silicon-containing thin films for various applications, including solar cells, fuel cell catalysts, and semiconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris-(dimethylamino)phenylsilane can be synthesized from phenyltrichlorosilane and dimethylamine . The reaction typically involves the gradual addition of dimethylamine to phenyltrichlorosilane under controlled conditions to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of Tris-(dimethylamino)phenylsilane often involves plasma-enhanced atomic layer deposition (PEALD). This method improves oxidation efficiency even at low processing temperatures, making it a promising technique for the deposition of silicon oxide films .
Chemical Reactions Analysis
Types of Reactions
Tris-(dimethylamino)phenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon oxide films.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ozone or oxygen plasma is commonly used as oxidants in the atomic layer deposition process.
Substitution: Various nucleophiles can be used to substitute the dimethylamino groups.
Major Products Formed
Substitution: Depending on the nucleophile used, different substituted silanes can be formed.
Scientific Research Applications
Tris-(dimethylamino)phenylsilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tris-(dimethylamino)phenylsilane involves its high volatility and thermal stability, which make it an excellent vapor deposition precursor. During the atomic layer deposition process, the compound undergoes chemisorption on the substrate surface, followed by surface reactions that lead to the formation of thin films .
Comparison with Similar Compounds
Similar Compounds
Bis(dimethylamino)silane (BDMAS): Another aminosilane precursor used in atomic layer deposition.
Diisopropylaminosilane (DIPAS): Known for its lower energy barrier in the rate-determining step compared to Tris-(dimethylamino)phenylsilane.
Uniqueness
Tris-(dimethylamino)phenylsilane is unique due to its high volatility and thermal stability, which make it particularly suitable for low-temperature deposition processes. Additionally, it provides a good balance between deposition rate and film quality, making it a preferred choice for various applications .
Properties
Molecular Formula |
C12H20N3Si |
|---|---|
Molecular Weight |
234.39 g/mol |
InChI |
InChI=1S/C12H20N3Si/c1-13(2)9-7-8-10(16)12(15(5)6)11(9)14(3)4/h7-8H,1-6H3 |
InChI Key |
OQMNHYQDXQYFRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=C(C=C1)[Si])N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)



![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)






